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molecular formula C13H11ClN2O5S B1658542 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide CAS No. 6137-69-5

4-chloro-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No. B1658542
M. Wt: 342.76 g/mol
InChI Key: WSNWIRYJZRXIPG-UHFFFAOYSA-N
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Patent
US07566715B2

Procedure details

4-Chloro-3-nitrobenzenesulfonamide (1.73 g, 6.78 mmol) was dissolved in CH2Cl2 (7.0 mL). o-Anisidine (1.00 g, 8.13 mmol) was added dropwise at room temperature, followed by a slow addition of pyridine (2.0 mL). After 16 h of continued stirring, the reaction mixture was diluted with EtOAc (50 mL) and washed with 1 M HCl (3×50 mL). The organic phase was dried (MgSO4) filtered and evaporated to a brown solid, upon which re-crystallization from ethanol/water gave 2.22 g (95%) of the product as white crystals. 1H NMR (CDCl3) δ 8.20 (s, 1H), 7.80 (dd, 1H), 7.56 (d, 1H), 7.53 (d, 1H), 7.13 (t, 1H), 6.96 (t, 1H), 6.76 (d, 1H), 3.66 (s, 3H). The sulfonamide proton was not observed.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][O:16][C:17]1[C:18](N)=[CH:19][CH:20]=[CH:21][CH:22]=1.N1C=CC=CC=1>C(Cl)Cl.CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:22]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:16][CH3:15])(=[O:9])=[O:10])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 M HCl (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a brown solid, upon which re-crystallization from ethanol/water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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